molecular formula C10H11N3OS B12149341 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide

2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B12149341
M. Wt: 221.28 g/mol
InChI Key: VHZLUQUHULNEQS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-benzimidazole-2-thiol
  • 2-[(1H-benzimidazol-2-yl)thio]acetamide
  • 1H-benzimidazole-2-thiol

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is unique due to the presence of the thioacetamide group, which imparts specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C10H11N3OS/c1-13-8-5-3-2-4-7(8)12-10(13)15-6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)

InChI Key

VHZLUQUHULNEQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N

Origin of Product

United States

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